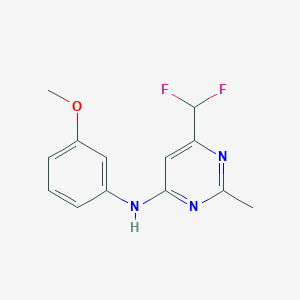![molecular formula C18H19NO3S B6484121 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 2549133-33-5](/img/structure/B6484121.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide, otherwise known as MSPB, is a small molecule compound that has been studied for its potential to be used in a variety of scientific research applications. MSPB has a unique structure, with a carboxamide group connected to a biphenyl ring, and a methanesulfonylprop-2-en-1-yl group connected to the other side of the biphenyl ring. This structure allows for a variety of interesting biochemical and physiological effects, which have made MSPB a popular choice for scientific research.
科学的研究の応用
MSPB has been studied for its potential use in a variety of scientific research applications, including drug design and drug delivery. MSPB has been used in studies of its effects on the structure and function of proteins, as well as its effects on the activity of enzymes. Additionally, MSPB has been studied for its potential to be used in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of MSPB is not fully understood, but it is believed to interact with proteins and enzymes in a variety of ways. MSPB has been shown to bind to certain proteins and enzymes, which can then affect their structure and function. Additionally, MSPB has been shown to inhibit the activity of certain enzymes, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
MSPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to inhibit the activity of certain enzymes. Additionally, MSPB has been studied for its potential to be used in drug delivery, as it has been shown to affect the absorption and distribution of certain drugs.
実験室実験の利点と制限
MSPB has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its structure allows for a variety of interesting biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored for long periods of time without degrading. However, there are also some limitations to using MSPB in lab experiments. It is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its effects on proteins and enzymes can be unpredictable, which can make it difficult to control the results of experiments.
将来の方向性
There are a number of potential future directions for research on MSPB. One potential direction is to further study its effects on proteins and enzymes, as well as its potential to be used in drug delivery. Additionally, further research could be done to investigate its potential use in cancer research, as well as its potential to be used in other areas of biomedical research. Additionally, research could be done to investigate ways to improve the solubility of MSPB in aqueous solutions, which could make it easier to use in lab experiments. Finally, research could be done to investigate the potential toxicity of MSPB, as well as its potential to interact with other compounds.
合成法
MSPB is synthesized through a reaction between 4-methyl-1,1'-biphenyl-4-carboxylic acid and 2-methylsulfonylprop-2-en-1-yl chloride. This reaction is carried out in a solvent such as dichloromethane, and the product is then purified through a series of recrystallizations.
特性
IUPAC Name |
4-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18(20)19-12-3-13-23(2,21)22/h3-11,13H,12H2,1-2H3,(H,19,20)/b13-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHMBJUWJQZVMU-QLKAYGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B6484052.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B6484084.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)
![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)
![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)

![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)